N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide, also known as TBN-1, is a chemical compound that has garnered significant interest in the scientific community due to its potential as a therapeutic agent. TBN-1 belongs to the class of compounds known as sulfonamides, which are widely used in medicine as antibiotics and diuretics. However, TBN-1 has a unique chemical structure that sets it apart from other sulfonamides, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide also inhibits the activity of histone deacetylase (HDAC), a protein that is involved in the regulation of gene expression. By inhibiting these enzymes and proteins, N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is thought to modulate various cellular pathways and processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in the body. One study found that N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. These effects suggest that N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has potent anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it has a unique chemical structure that sets it apart from other sulfonamides, making it a promising candidate for further research. Another advantage is that it has been shown to have potent anti-inflammatory, antimicrobial, and antitumor activity, making it a potential therapeutic agent for various diseases. However, one limitation is that the synthesis of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity. Another limitation is that the exact mechanism of action of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is not fully understood, making it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer therapy. Further studies are also needed to elucidate the exact mechanism of action of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide and to optimize its therapeutic potential. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide in vivo, including its absorption, distribution, metabolism, and excretion. Overall, N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is a promising compound that has the potential to lead to the development of novel therapeutics for various diseases.
Synthesis Methods
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-bromo-1-(thiophen-3-yl)ethanone with benzylamine to form N-(2-(thiophen-3-yl)benzyl)-2-bromoacetamide. This intermediate product is then reacted with 2-(trifluoromethyl)benzenesulfonyl chloride to form N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide. The synthesis of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. One study found that N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has potent anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another study found that N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has antitumor activity, suggesting that it could be used as a cancer therapy. N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has also been shown to have antimicrobial activity, making it a potential antibiotic candidate.
properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)16-7-3-4-8-17(16)26(23,24)22-11-13-5-1-2-6-15(13)14-9-10-25-12-14/h1-10,12,22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTNUAZBKODRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide |
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